molecular formula C10H14ClNO3 B554929 L-Tyrosine methyl ester hydrochloride CAS No. 3417-91-2

L-Tyrosine methyl ester hydrochloride

Cat. No. B554929
CAS RN: 3417-91-2
M. Wt: 231.67 g/mol
InChI Key: VXYFARNRGZWHTJ-FVGYRXGTSA-N
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Description

L-Tyrosine methyl ester hydrochloride is a chemical compound with the formula C10H14ClNO3 . It is used in various industries and scientific research .


Synthesis Analysis

The synthesis of L-Tyrosine methyl ester hydrochloride involves the use of L-tyrosine as a raw material. Two methods are commonly used: the thionyl chloride method and the hydrogen chloride method. These methods involve reactions with methanol, ethanol, and butanol .


Molecular Structure Analysis

The molecular structure of L-Tyrosine methyl ester hydrochloride is represented by the formula HOC6H4CH2CH(NH2)COOCH3 · HCl . The molecular weight is 231.68 .


Chemical Reactions Analysis

L-Tyrosine methyl ester hydrochloride is involved in various chemical reactions. For instance, it is used in solution phase peptide synthesis . It also participates in reactions involving Thin Layer Chromatography .


Physical And Chemical Properties Analysis

L-Tyrosine methyl ester hydrochloride has a melting point of 192°C (dec.) (lit.) . It is very faintly soluble in water . Its refractive index is 13 ° (C=2, MeOH) .

Scientific Research Applications

  • Synthesis and Characterization : It has been synthesized along with other amino acid esters using HCl in methanol and thionyl chloride, yielding high purity and yields of 95.4%-97.5% (Xie Ji-min, 2007). Another study also reported the synthesis in methanol solution of thionyl chloride, emphasizing simplicity and high product purity (Sun Lu, 2007).

  • Enzymatic Biotransformation : L-Tyrosine methyl ester was used in a biotransformation process to produce para-hydroxycinnamic acid methyl ester, demonstrating potential antibacterial activity (Macdonald et al., 2016).

  • Prodrug Research : It's studied as a prodrug for L-tyrosine, with research focused on its solid-state properties to understand drug delivery mechanisms (Nicolaï et al., 2011).

  • Sensing Applications : A sensitive fluorescent sensor for methyl parathion was developed based on L-Tyrosine methyl ester functionalized carbon dots, showing low detection limits and high reproducibility (Hou et al., 2015).

  • Brain Tyrosine Increase : Studies on mice showed that after treatment with L-Tyrosine methyl ester, there was a substantial increase in bioavailability of tyrosine, suggesting its efficacy as a prodrug (Topall & Laborit, 1989).

  • Polymer Synthesis : It's used in the design of biodegradable polymers, particularly in synthesizing tyrosine-derived polycarbonates, polyarylates, and polyethers (Bourke & Kohn, 2003).

  • Extraction and Transport Studies : Its molecular recognition properties were investigated in extraction and transport studies using hemicucurbiturils as receptors (Cucolea et al., 2016).

  • Chemical Bonding Environment Analysis : Solid-state NMR spectroscopy was used to investigate its hydrogen bonding environment, providing insights into the molecular structure (Bryce et al., 2001).

  • Biosynthesis Studies : Research has been conducted on the biological sulphation of L-Tyrosine methyl ester, revealing insights into biochemical pathways (Jones & Dodgson, 1965).

  • Drug Delivery : L-Tyrosine-based amphiphilic poly(ester-urethane)s, developed from this compound, were used as drug delivery vehicles in cancer therapy (Aluri & Jayakannan, 2017).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYFARNRGZWHTJ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883973
Record name L-Tyrosine, methyl ester, hydrochloride (1:1)
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Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine methyl ester hydrochloride

CAS RN

3417-91-2
Record name L-Tyrosine, methyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3417-91-2
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Record name Methyl tyrosinate hydrochloride
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Record name L-Tyrosine, methyl ester, hydrochloride (1:1)
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Record name L-Tyrosine, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
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Record name Methyl L-tyrosinate hydrochloride
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Record name METHYL TYROSINATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
328
Citations
I Bryndal, M Jaremko, L Jaremko, T Lis - … Crystallographica Section C …, 2006 - scripts.iucr.org
… The present paper describes the first solid-state study of L-tyrosine methyl ester hydrochloride, both solvent-free [compound (I) [link] ] and as a methanol monosolvate [compound (II) [link…
Number of citations: 7 scripts.iucr.org
JG Jones, KS Dodgson - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… of a solution of L-tyrosine methyl ester hydrochloride in 0 5Mpotassium dihydrogen phosphate. The concentrations of the ester were varied so as to give final concentrations in the …
Number of citations: 34 www.ncbi.nlm.nih.gov
SPG Costa, MMM Raposo, CIC Esteves… - … Experiments for the …, 2016 - books.google.com
Background In synthetic organic chemistry, in order to block the formation of undesired bonds and side reactions, appropriate protecting groups are required so that the reagents …
Number of citations: 4 books.google.com
B Nicolaï, N Mahé, R Céolin, IB Rietveld, M Barrio… - Structural Chemistry, 2011 - Springer
… have been determined: d-tyrosine ethyl ester (d-TEE) [26], l-tyrosine n-butyl ester (n-butyl (S)-2-amino-3-(4-hydroxyphenyl)propionate) (l-TBE) [27], l-tyrosine methyl ester hydrochloride (…
Number of citations: 19 link.springer.com
WT Brady - 1957 - thesis.library.caltech.edu
An efficient method of preparing N-acetyl-L-tyrosine methyl ester is described. This compound has been converted to the optically pure O-methyl derivative by reaction with …
Number of citations: 0 thesis.library.caltech.edu
J Hou, J Dong, H Zhu, X Teng, S Ai, M Mang - Biosensors and …, 2015 - Elsevier
… Citric acid (0.5 g), l-tyrosine methyl ester hydrochloride (0.25 g) was mixed with H 2 O (10 mL), then added into a 40 mL Teflon-lined autoclave and heated at 200 C for 5 h. After cooling …
Number of citations: 225 www.sciencedirect.com
RL Peterson, KW Hubele, C Niemann - Biochemistry, 1963 - ACS Publications
… (93%) of a-iV-methyl-Ltyrosine methyl ester hydrochloride, fine colorless needles, mp 143-144 . … To a cold aqueous solution of 7.38 g of a-lV-methyl-Ltyrosine methyl ester hydrochloride …
Number of citations: 30 pubs.acs.org
J Ramachandran, CH Li - The Journal of Organic Chemistry, 1963 - ACS Publications
… coupled with L-tyrosine methyl ester hydrochloride in the presence of excess triethylamine. The by-product was identified as 0-(carbobenzoxy-L-valyl-)-L-tyrosine methyl ester. Thedi…
Number of citations: 64 pubs.acs.org
ZS Arnold - Journal of Peptide Science: An Official Publication …, 1997 - Wiley Online Library
Six new derivatives of Boc‐L‐Tyr(Me)‐OH have been prepared, with the following substituents at ring position 3: −CO 2 Me, −CO 2 Et, −CHO, −CH 2 OH, −CH 2 OBzl and −(E)−CH=NOH…
Number of citations: 1 onlinelibrary.wiley.com
M Pastrana Restrepo, E Galeano Jaramillo… - Medicinal Chemistry …, 2018 - Springer
… The precipitate was collected, washed with ethyl ether (20 mL) and dried to give l-tyrosine methyl ester hydrochloride. The product was tested by TLC mobile phase nBuOH–AcOH–H 2 …
Number of citations: 11 link.springer.com

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